

ML213 stability and storage conditions

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Compound of Interest		
Compound Name:	ML213	
Cat. No.:	B1676641	Get Quote

ML213 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and use of **ML213**, a selective activator of Kv7.2 and Kv7.4 potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is **ML213** and what is its primary mechanism of action?

A1: **ML213** is a small molecule that acts as a selective activator of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4).[1][2] It enhances the activity of these channels, leading to hyperpolarization of the cell membrane, which can reduce cellular excitability.[1]

Q2: What are the primary research applications for ML213?

A2: **ML213** is primarily used in research to study the physiological roles of Kv7.2 and Kv7.4 channels in various tissues. Its vasorelaxant properties make it a tool for investigating cardiovascular physiology, and its ability to modulate neuronal excitability is relevant for neuroscience research, including studies on epilepsy and neuropathic pain.[3][4]

Q3: Is **ML213** selective for specific Kv7 channel subtypes?

A3: **ML213** displays significant selectivity for Kv7.2 and Kv7.4 channels. It shows more than 80-fold selectivity against Kv7.1, Kv7.3, and Kv7.5 in some assays.[1] However, some studies



have shown that it can also activate Kv7.5 and heteromeric Kv7.4/7.5 channels, indicating that its selectivity profile can be complex and may vary depending on the experimental system.[2][5]

Q4: What are the reported EC50 values for ML213?

A4: The half-maximal effective concentration (EC₅₀) of **ML213** varies depending on the specific channel subtype and the assay being performed. Reported values are typically in the nanomolar range.

Channel Subtype	Assay Type	Reported EC ₅₀
Kv7.2 (KCNQ2)	Thallium Flux	~230 nM
Kv7.4 (KCNQ4)	Thallium Flux	~510 nM
Kv7.2 (KCNQ2)	Electrophysiology (V ₁ / ₂ shift)	~340 nM
Kv7.4	Electrophysiology (conductance)	~0.8 μM
Kv7.5	Electrophysiology (conductance)	~0.7 μM
Kv7.4/7.5	Electrophysiology (conductance)	~1.1 µM

This table summarizes data from multiple sources and should be used as a general guide.[2][5]

Stability and Storage

Proper storage and handling of **ML213** are crucial for maintaining its activity and ensuring reproducible experimental results.

Storage Conditions for ML213



Form	Storage Temperature	Recommended Duration
Solid (Powder)	-20°C	≥ 4 years
+4°C	Up to 6 months	
Stock Solution (in DMSO or Ethanol)	-20°C	Up to 1 month
-80°C	Not explicitly specified, but lower temperatures generally improve long-term stability.	

It is recommended to prepare fresh solutions for experiments whenever possible. If storing solutions, aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: ML213 is precipitating out of my aqueous experimental media.

- Cause: ML213 is a hydrophobic compound with low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause it to precipitate.
- Solution:
 - Pre-warm the media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the ML213 stock solution.
 - Use a higher concentration stock: This minimizes the volume of DMSO added to the media, reducing the chances of precipitation. The final DMSO concentration should ideally be below 0.5%.
 - Rapid mixing: Add the ML213 stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
 - Consider a different solvent system for in vivo studies: For animal studies, co-solvents such as PEG300, Tween-80, or corn oil can be used to improve solubility.

Troubleshooting & Optimization





 Sonication: If precipitation occurs, brief sonication of the diluted solution may help to redissolve the compound. However, be cautious as this can potentially damage components in the media.

Issue 2: I am not observing the expected electrophysiological effect of ML213.

- Cause: Several factors could contribute to a lack of effect, including compound degradation, incorrect concentration, or issues with the experimental setup.
- Solution:
 - Verify Compound Integrity: Ensure that the ML213 has been stored correctly and is within
 its recommended shelf life. If in doubt, use a fresh vial or lot.
 - Confirm Concentration: Double-check all calculations for the preparation of your stock and working solutions.
 - Check Channel Expression: Confirm that the cells or tissues you are using express the target Kv7.2 and/or Kv7.4 channels.
 - Review Experimental Protocol: Ensure that the voltage protocols used are appropriate for observing the effects of a channel activator. ML213 typically causes a leftward shift in the voltage-dependence of activation.[6][7]
 - Consider Off-Target Effects: While relatively selective, high concentrations of ML213 could have off-target effects. It has been tested against a panel of other receptors and channels with minimal activity, but this possibility should not be entirely ruled out.[7]

Issue 3: My experimental results with ML213 are inconsistent.

- Cause: Inconsistent results can arise from variability in solution preparation, experimental conditions, or biological preparations.
- Solution:
 - Prepare Fresh Solutions: Prepare fresh working solutions of ML213 for each experiment from a recently prepared stock solution.



- Standardize Protocols: Ensure that all experimental parameters, such as temperature, pH,
 and incubation times, are kept consistent between experiments.
- Control for Solvent Effects: Always include a vehicle control (e.g., the same concentration
 of DMSO used to dissolve ML213) in your experiments to account for any effects of the
 solvent itself.
- Monitor Cell/Tissue Health: Ensure that the cells or tissues used in your experiments are healthy and viable.

Experimental Protocols

1. Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is a general guideline for recording Kv7 currents in cultured cells expressing the channels.

- Cell Preparation: Plate cells expressing Kv7.2 and/or Kv7.4 onto glass coverslips 24-48 hours before recording.
- Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
- Recording:
 - Obtain a whole-cell patch-clamp configuration.
 - Hold the cell at a membrane potential of -80 mV.
 - Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
 - Establish a stable baseline recording.



- Perfuse the cell with the external solution containing the desired concentration of ML213.
- Repeat the voltage-step protocol to record currents in the presence of the compound.
- Analyze the data to determine the effect of ML213 on current amplitude and voltagedependence of activation.[6]

2. Thallium Flux Assay

This high-throughput assay is used to screen for potassium channel activators.

Principle: Potassium channels are permeable to thallium ions (TI+). A TI+-sensitive
fluorescent dye is loaded into the cells. Channel opening allows TI+ to enter the cell, bind to
the dye, and increase its fluorescence.

Procedure:

- Seed cells expressing the target Kv7 channel into a 96-well or 384-well black, clearbottom plate.
- Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
- Add ML213 at various concentrations to the wells and incubate.
- Add a stimulus buffer containing TI⁺ and a depolarizing concentration of K⁺ to activate the voltage-gated channels.
- Measure the fluorescence intensity over time using a fluorescence plate reader. An
 increase in the rate of fluorescence indicates channel activation.[8][9][10]

3. Vasorelaxation Assay

This assay measures the effect of **ML213** on the contractility of isolated blood vessels.

• Tissue Preparation: Dissect segments of an artery (e.g., mesenteric artery) and mount them in a wire myograph chamber containing physiological salt solution (PSS) at 37°C and gassed with 95% O₂/5% CO₂.[3][11]



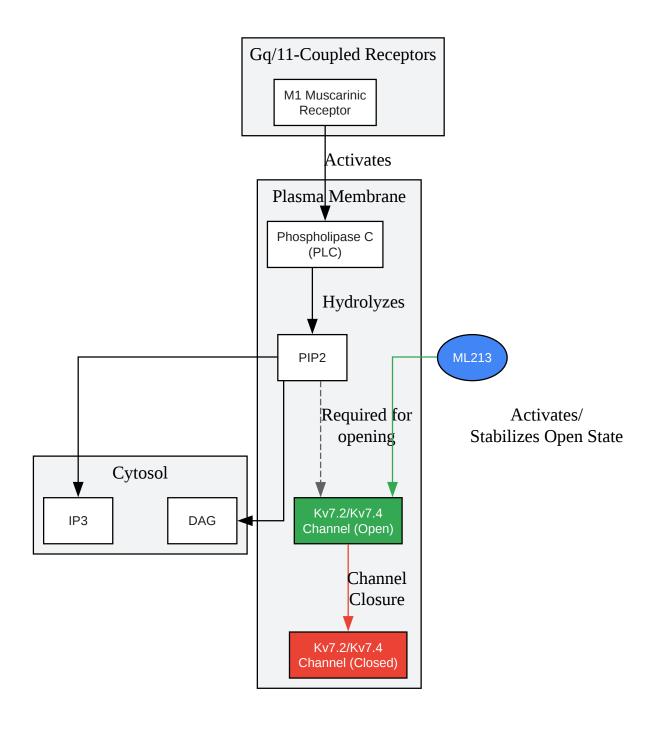
• Procedure:

- Allow the arterial rings to equilibrate.
- Pre-contract the vessels with an agonist such as phenylephrine or methoxamine to induce a stable contraction.[11][12]
- Once a stable contraction is achieved, add cumulative concentrations of ML213 to the bath.
- Record the changes in tension. A decrease in tension indicates vasorelaxation.
- Calculate the percentage of relaxation relative to the pre-contracted tension.

Visualizations

Signaling Pathway of Kv7.2/Kv7.4 Channel Modulation



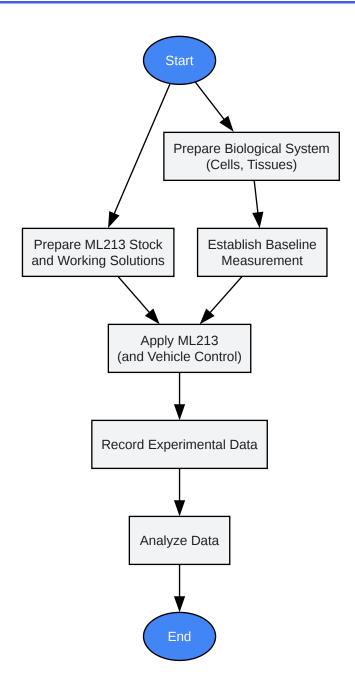


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Caption: Modulation of Kv7.2/Kv7.4 channels by Gq/11-coupled receptors and ML213.

General Experimental Workflow for Testing ML213





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Caption: A generalized workflow for in vitro experiments involving ML213.

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